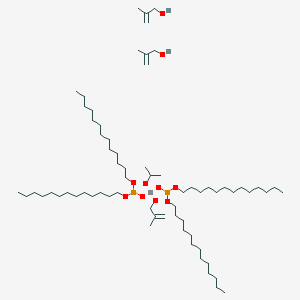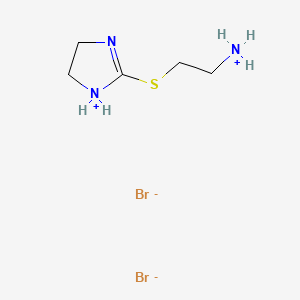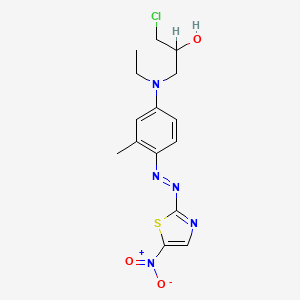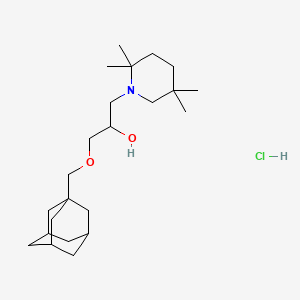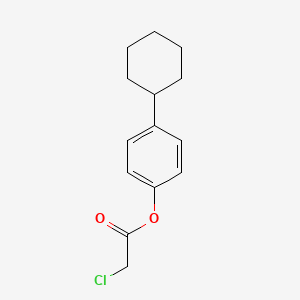
(4-Cyclohexylphenyl) 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylphenyl) 2-chloroacetate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of chloroacetic acid and is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further esterified with chloroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.
Alcohol: from reduction.
Applications De Recherche Scientifique
(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
- Phenyl 2-chloroacetate
- Cyclohexyl 2-chloroacetate
- 4-Cyclohexylphenol
Comparison: (4-Cyclohexylphenyl) 2-chloroacetate is unique due to the presence of both a cyclohexyl group and a phenyl ring, which can influence its reactivity and interactions compared to simpler analogs like phenyl 2-chloroacetate or cyclohexyl 2-chloroacetate. The combination of these structural features can enhance its utility in specific synthetic and research applications.
Propriétés
Numéro CAS |
6299-68-9 |
|---|---|
Formule moléculaire |
C14H17ClO2 |
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
(4-cyclohexylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Clé InChI |
PUTRXHLLQUSSBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)

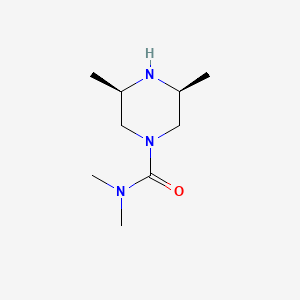
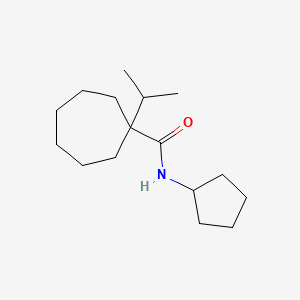
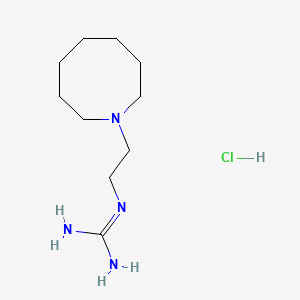
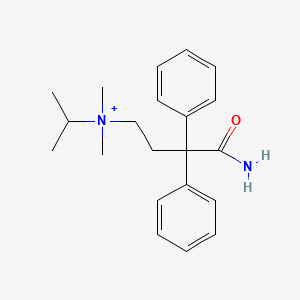

![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
